molecular formula C9H8BrF B8732781 4-Bromo-1-fluoro-2-isopropenyl-benzene

4-Bromo-1-fluoro-2-isopropenyl-benzene

Cat. No. B8732781
M. Wt: 215.06 g/mol
InChI Key: BJRKNQPVVKOMSF-UHFFFAOYSA-N
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Patent
US08673894B2

Procedure details

A suspension of methyltriphenylphosphonium bromide (58.92 g, 162 mmol) in tetrahydrofuran (400 ml) was treated at room temperature with potassium tert-butylate (18.51 g, 162 mmol), and the mixture was stirred for 30 minutes. While cooling with ice, a solution of 1-(5-bromo-2-fluoro-phenyl)-ethanone [CAS No. 198477-83-3] (29.23 g, 135 mmol) in tetrahydrofuran (50 ml) was added. Thereafter, the mixture was warmed to room temperature and stirred for 1.5 hours. For the workup, the mixture was treated with ethyl acetate (650 ml) extracted with water (450 ml). The organic layer was separated, washed with brine (220 ml), dried over sodium sulfate and evaporated at reduced pressure. After chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent, the 4-bromo-1-fluoro-2-isopropenyl-benzene (intermediate C2A) was obtained as a yellow oil (28.49 g, 98% of theory). Rf: 0.7 (silica gel; eluent: heptane).
Quantity
18.51 g
Type
reactant
Reaction Step One
Quantity
29.23 g
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Two
Quantity
650 mL
Type
reactant
Reaction Step Three
Quantity
58.92 g
Type
catalyst
Reaction Step Four
Quantity
400 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[Br:7][C:8]1[CH:9]=[CH:10][C:11]([F:17])=[C:12]([C:14](=O)[CH3:15])[CH:13]=1.C(OCC)(=O)C>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.O1CCCC1>[Br:7][C:8]1[CH:9]=[CH:10][C:11]([F:17])=[C:12]([C:14]([CH3:1])=[CH2:15])[CH:13]=1 |f:0.1,4.5|

Inputs

Step One
Name
Quantity
18.51 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
29.23 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(C)=O)F
Name
Quantity
50 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
650 mL
Type
reactant
Smiles
C(C)(=O)OCC
Step Four
Name
Quantity
58.92 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
400 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
While cooling with ice
STIRRING
Type
STIRRING
Details
stirred for 1.5 hours
Duration
1.5 h
EXTRACTION
Type
EXTRACTION
Details
extracted with water (450 ml)
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
WASH
Type
WASH
Details
washed with brine (220 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated at reduced pressure
ADDITION
Type
ADDITION
Details
After chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=CC(=C(C=C1)F)C(=C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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